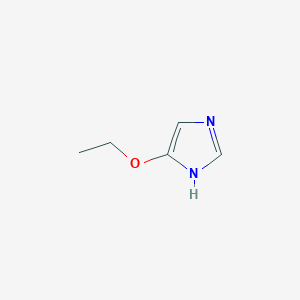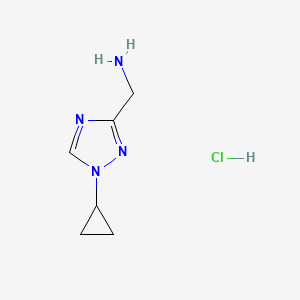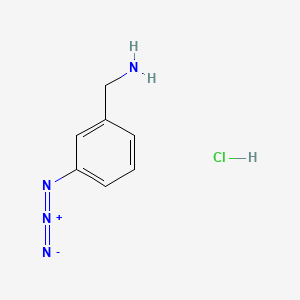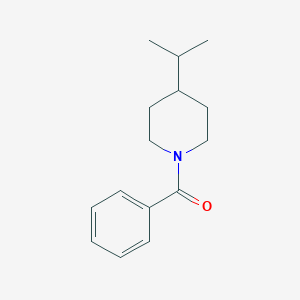![molecular formula C12H13Cl3N2 B13458985 1-[3-(4-Chlorophenyl)pyridin-2-yl]methanamine dihydrochloride](/img/structure/B13458985.png)
1-[3-(4-Chlorophenyl)pyridin-2-yl]methanamine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3-(4-Chlorophenyl)pyridin-2-yl]methanamine dihydrochloride is an organic compound that belongs to the class of phenylpyridines. This compound is characterized by the presence of a chlorophenyl group attached to a pyridine ring, with a methanamine group linked to the pyridine. The dihydrochloride form indicates that the compound is in its salt form, which enhances its solubility in water and other polar solvents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4-Chlorophenyl)pyridin-2-yl]methanamine dihydrochloride typically involves a multi-step process. One common method starts with the reaction of 2-pyridinecarboxaldehyde with 4-chloroaniline in ethanol. The mixture is refluxed at a temperature of 100°C for about 6 hours. After cooling, magnesium sulfate is added to remove excess water, and the product is dried under vacuum overnight .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. The use of automated systems can also reduce the need for manual intervention, making the process more cost-effective and consistent.
化学反应分析
Types of Reactions
1-[3-(4-Chlorophenyl)pyridin-2-yl]methanamine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: N-oxides of the pyridine ring.
Reduction: Amines from the reduction of nitro groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
1-[3-(4-Chlorophenyl)pyridin-2-yl]methanamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in binding studies with proteins and enzymes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific electronic or optical properties
作用机制
The mechanism of action of 1-[3-(4-Chlorophenyl)pyridin-2-yl]methanamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, modulating their activity. For example, it may inhibit the activity of specific kinases involved in cell signaling pathways, thereby affecting cellular processes such as proliferation and apoptosis .
相似化合物的比较
Similar Compounds
- 2-[4-[(RS)-(4-Chlorophenyl)phenylmethyl]piperazin-1-yl]ethanol dihydrochloride
- 1-[4-(4-chlorophenyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl]
Uniqueness
1-[3-(4-Chlorophenyl)pyridin-2-yl]methanamine dihydrochloride stands out due to its unique combination of a chlorophenyl group and a pyridine ring, which imparts specific electronic and steric properties. These properties make it particularly useful in the design of new drugs and materials with tailored functionalities .
属性
分子式 |
C12H13Cl3N2 |
|---|---|
分子量 |
291.6 g/mol |
IUPAC 名称 |
[3-(4-chlorophenyl)pyridin-2-yl]methanamine;dihydrochloride |
InChI |
InChI=1S/C12H11ClN2.2ClH/c13-10-5-3-9(4-6-10)11-2-1-7-15-12(11)8-14;;/h1-7H,8,14H2;2*1H |
InChI 键 |
RKWSRXKLYRSVRB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(N=C1)CN)C2=CC=C(C=C2)Cl.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-Bromo-2-[(5-cyanopyridin-2-yl)sulfanyl]benzoic acid](/img/structure/B13458916.png)
![Tert-butyl 3-(prop-2-en-1-yl)-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B13458921.png)

amine hydrochloride](/img/structure/B13458935.png)

![[5-(1,3-Dioxaindan-5-yl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13458951.png)

![2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-oxo-7-oxa-2,5-diazaspiro[3.4]octan-5-yl)acetic acid](/img/structure/B13458976.png)
![(2S,4S)-5-azido-2-{[(tert-butoxy)carbonyl]amino}-4-fluoropentanoic acid](/img/structure/B13458983.png)
amine hydrochloride](/img/structure/B13458984.png)


